molecular formula C24H28BrN3O2 B2516100 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one CAS No. 442650-19-3

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one

Cat. No. B2516100
CAS RN: 442650-19-3
M. Wt: 470.411
InChI Key: NLENERTWFIKXKF-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H28BrN3O2 and its molecular weight is 470.411. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Their Selectivity

Chemical inhibitors, including those targeting Cytochrome P450 (CYP) enzymes, are essential in understanding drug-drug interactions and metabolism. Studies have highlighted the selectivity and potency of various chemical inhibitors, with specific mentions of piperidine and pyrazol derivatives as effective components in modulating enzyme activity. This knowledge aids in deciphering the involvement of specific CYP isoforms in drug metabolism, crucial for predicting potential drug-drug interactions (Khojasteh et al., 2011).

Antifungal and Antineoplastic Potential

The antifungal and antineoplastic properties of synthetic compounds, including pyrazol derivatives, have been extensively explored. These compounds, through their structure-activity relationship (SAR), have shown efficacy against various pathogens and cancer cells. Their pharmacophore sites, often involving complex molecular arrangements, contribute significantly to their biological activity, offering insights into drug design and therapeutic applications (Kaddouri et al., 2022).

Nucleophilic Aromatic Substitution

The process of nucleophilic aromatic substitution, involving compounds with piperidine and pyrazol elements, plays a vital role in chemical synthesis and the development of new therapeutic agents. Understanding these reactions facilitates the design of molecules with targeted properties for medical and industrial applications (Pietra & Vitali, 1972).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O2/c1-30-21-11-7-19(8-12-21)23-17-22(18-5-9-20(25)10-6-18)26-28(23)24(29)13-16-27-14-3-2-4-15-27/h5-12,23H,2-4,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLENERTWFIKXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCN3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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